Cefsulodin is classified as a β-lactam antibiotic due to its structural characteristics, which include a β-lactam ring. This compound is synthesized from 7-aminocephalosporanic acid, a common precursor in the production of cephalosporins. The sodium salt form, known as cefsulodin sodium, is often used in clinical settings due to its improved solubility and stability compared to the parent compound .
The synthesis of cefsulodin typically involves several steps, starting from 7-aminocephalosporanic acid. A notable method includes the reaction of this precursor with various acylating agents under controlled conditions to form the desired cephalosporin structure.
A recent patent outlines an improved method for synthesizing cefsulodin sodium that enhances purity and stability. This process includes dissolving cefsulodin in an organic solvent, adding sodium acetate to adjust pH, and subsequently precipitating cefsulodin sodium by adding water as an anti-solvent. The resulting product can be further purified through filtration or centrifugation .
Cefsulodin features a complex molecular structure characterized by its β-lactam ring fused to a dihydrothiazine system. The molecular formula for cefsulodin is , with a molecular weight of approximately 398.4 g/mol. The structure can be represented as follows:
The arrangement of functional groups within the molecule contributes to its antibacterial activity and selectivity against specific pathogens.
Cefsulodin undergoes various chemical reactions typical of β-lactam antibiotics, including hydrolysis and acylation reactions. The β-lactam ring is susceptible to hydrolysis in the presence of water or certain enzymes (β-lactamases), which can lead to loss of antibacterial activity.
Additionally, cefsulodin can participate in acylation reactions where it interacts with bacterial penicillin-binding proteins (PBPs), leading to the inhibition of cell wall synthesis. This mechanism is crucial for its antibacterial efficacy against susceptible strains .
The primary mechanism of action of cefsulodin involves binding to penicillin-binding proteins located in the bacterial cell membrane. By inhibiting these proteins, cefsulodin disrupts the synthesis of peptidoglycan, an essential component of the bacterial cell wall. This disruption leads to cell lysis and ultimately bacterial death.
Cefsulodin's selectivity for Pseudomonas aeruginosa is attributed to its ability to penetrate the outer membrane of this pathogen effectively, allowing it to reach its target PBPs .
Cefsulodin exhibits several notable physical and chemical properties:
These properties are critical for its formulation into injectable solutions used in clinical settings .
Cefsulodin has several applications in both clinical and research settings:
Cefsulodin (CAS 62587-73-9) is a semi-synthetic, third-generation cephalosporin antibiotic classified within the β-lactam family. Its molecular formula is C₂₂H₂₀N₄O₈S₂, with a molar mass of 532.54 g/mol. The compound features a classic cephem core consisting of a β-lactam ring fused to a dihydrothiazine ring (6-membered sulfur-containing heterocycle), characteristic of cephalosporins [1] [10]. Unlike most third-generation cephalosporins, cefsulodin possesses a unique 4-(aminocarbonyl)-1-pyridinium moiety at the C-3´ position and a phenylsulfoacetyl group at the C-7β amino position (Figure 1) [6] [9]. The sulfonic acid group enhances its affinity for penicillin-binding proteins (PBPs) of Pseudomonas aeruginosa, conferring targeted activity against this pathogen [4] [8].
Cefsulodin’s zwitterionic nature arises from the C-4 carboxylate anion (pKa ~2.5) and the pyridinium cation (pKa ~4.5), significantly influencing its solubility and membrane permeability. The absolute stereochemistry at C-6R, C-7R, and C-2´R is critical for binding to bacterial PBPs, where it acylates the active-site serine, inhibiting the transpeptidation step of peptidoglycan cross-linking [1] [8]. This mechanism disrupts cell wall integrity, leading to bacterial lysis.
Table 1: Key Structural Features of Cefsulodin
Position | Functional Group | Biological Significance |
---|---|---|
C-7β side chain | Phenylsulfoacetyl | Targets P. aeruginosa PBPs |
C-3´ side chain | 4-Carbamoylpyridinium | Zwitterion formation; membrane interaction |
C-4 | Carboxylate | Essential for PBP binding |
β-Lactam ring | Fused azetidinone | Acylation of PBP active site |
Cefsulodin sodium (CAS 52152-93-9) is a white to pale yellow crystalline powder, highly soluble in water (>100 mg/mL) but poorly soluble in apolar organic solvents. Its stability is strongly pH-dependent, with optimal integrity observed between pH 3.2–5.7. Degradation follows first-order kinetics, primarily via β-lactam ring hydrolysis, accelerated under alkaline conditions [5]. In aqueous buffered solutions (pH 7.4), cefsulodin retains >90% potency for <24 hours at 24°C, but stability extends to 17 days at 5°C and >60 days at -10°C [5].
In intravenous solutions, reconstituted cefsulodin in 5% dextrose or 0.9% sodium chloride retains clinical efficacy for 24 hours at room temperature. Degradation products include the open-ring derivative (inactive) and pyroglutamate isomers, detectable via stability-indicating high-performance liquid chromatography (HPLC) [5]. The compound is light-sensitive and requires protection from UV exposure during storage. Solid-state stability is high under low-humidity conditions, with no significant decomposition observed over 24 months at -20°C [2].
Table 2: Stability Profile of Cefsulodin
Condition | Time for ≥90% Potency | Major Degradation Pathway |
---|---|---|
pH 3.2–5.7 (24°C) | 30 days | Minimal hydrolysis |
pH >7.0 (24°C) | <24 hours | β-Lactam ring hydrolysis |
5% Dextrose (24°C) | 24 hours | Nucleophilic attack |
0.9% NaCl (-10°C) | >60 days | N/A |
Cefsulodin is derived from 7-aminocephalosporanic acid (7-ACA), a core scaffold obtained via enzymatic or chemical cleavage of cephalosporin C fermentation broths. Industrial synthesis involves coupling the C-7β amino group of 7-ACA with 4-sulfo-α-phenylacetyl chloride, followed by quaternization of the C-3´ position with 4-chloropyridine and amidation with ammonia [2] [9]. The final step yields cefsulodin free acid, which is converted to the sodium salt for clinical use.
A patented crystallization process optimizes purity and yield:
Key industrial challenges include controlling residual solvents (DMF, ethanol) and minimizing epimerization at C-7 during coupling. Process analytical technology (PAT) monitors reaction progress via in-line HPLC, ensuring consistent impurity profiles (e.g., desacetylcefsulodin <0.5%) [2].
Cefsulodin exhibits linear pharmacokinetics following intravenous administration. Due to its zwitterionic nature, oral bioavailability is negligible (<5%), necessitating IV or IM dosing [4] [9]. The compound demonstrates moderate plasma protein binding (45–60%), primarily to albumin. Steady-state volume of distribution (Vd) is 0.25 L/kg, indicating confinement to extracellular fluid. Tissue penetration is highest in kidneys, lungs, and skin, but low in cerebrospinal fluid (<5% of plasma levels) [4] [6].
Metabolism is minimal, with >85% excreted unchanged in urine within 24 hours. Renal clearance (CLR) approximates glomerular filtration rate (120 mL/min), suggesting minimal tubular secretion. Elimination half-life (t½) is 1.5–2.0 hours in patients with normal renal function, extending to 6–8 hours in severe renal impairment (creatinine clearance <30 mL/min) [3] [4]. No cytochrome P450 interactions are documented.
Table 3: Pharmacokinetic Parameters of Cefsulodin
Parameter | Value | Conditions |
---|---|---|
Bioavailability (IV) | 100% | Bolus injection |
Plasma Protein Binding | 45–60% | Human serum |
Volume of Distribution (Vd) | 0.25 L/kg | Steady state |
Elimination Half-Life (t½) | 1.5–2.0 h | Normal renal function |
Renal Clearance (CLR) | 120 mL/min | Unchanged drug |
Urinary Excretion | >85% | 24-hour collection |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7